Triciribine phosphate (TCN-P) is a synthetic tricyclic nucleoside analog initially developed as a water-soluble prodrug of Triciribine (TCN). [] It acts as a potent and selective inhibitor of the serine/threonine protein kinase Akt, a critical regulator of cell survival, growth, proliferation, and metabolism. [, , , ] In various preclinical studies, Triciribine phosphate has demonstrated anticancer activity by interfering with Akt activation, thereby inducing apoptosis and inhibiting tumor growth. [, , ]
Triciribine phosphate is classified as a tricyclic 7-deazapurine nucleoside. It functions primarily as an Akt inhibitor, targeting the phosphoinositide 3-kinase signaling pathway, which is crucial for regulating cell proliferation and survival. The compound has been studied extensively in various cancer types, including breast and ovarian cancers, where it is currently being evaluated in clinical trials under the name PTX-200 .
This synthetic route emphasizes regioselectivity and efficiency, making it suitable for larger-scale production.
The molecular formula of triciribine phosphate is , with a molar mass of approximately 320.31 g/mol. Its structure features a tricyclic core with nitrogen atoms integrated into the rings, characteristic of purine-like compounds. The presence of phosphate groups enhances its solubility and bioavailability.
Triciribine phosphate participates in several significant chemical reactions:
These reactions underscore its potential as a therapeutic agent in oncology.
Triciribine phosphate exerts its effects primarily through inhibition of Akt signaling:
Triciribine phosphate exhibits several important physical and chemical properties:
These properties are crucial for its application in therapeutic settings.
Triciribine phosphate has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2